molecular formula C19H26N8S B2384923 N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide CAS No. 898623-44-4

N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide

Cat. No. B2384923
M. Wt: 398.53
InChI Key: HYPYGRQCMMEMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in a variety of research applications, including its mechanism of action, biochemical and physiological effects, and potential limitations for lab experiments. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide involves the reaction of benzyl isothiocyanate with 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine in the presence of a base to form the intermediate N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)thiourea. This intermediate is then reacted with hydrazine hydrate to form the final product N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide.

Starting Materials
Benzyl isothiocyanate, 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine, Base, Hydrazine hydrate

Reaction
Step 1: Benzyl isothiocyanate is added to a solution of 4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine in the presence of a base., Step 2: The reaction mixture is stirred at room temperature for several hours until completion., Step 3: The resulting N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)thiourea is isolated by filtration and washed with a suitable solvent., Step 4: The N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)thiourea is then added to a solution of hydrazine hydrate in a suitable solvent., Step 5: The reaction mixture is heated under reflux for several hours until completion., Step 6: The final product N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is isolated by filtration and washed with a suitable solvent.

Mechanism Of Action

The mechanism of action of N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation and bacterial growth.

Biochemical And Physiological Effects

Studies have shown that N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide has biochemical and physiological effects. These effects include the inhibition of cancer cell proliferation, induction of apoptosis in cancer cells, and inhibition of bacterial growth.

Advantages And Limitations For Lab Experiments

One advantage of using N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide in lab experiments is its potential as a novel anticancer and antimicrobial agent. However, a limitation of using this compound is its potential toxicity and limited solubility in water.

Future Directions

For research on N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for cancer and bacterial infections. Additionally, studies could be conducted to investigate the potential side effects and toxicity of this compound.

Scientific Research Applications

N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide has been studied for its potential applications in scientific research. One area of research is its use as a potential anticancer agent. Studies have shown that this compound has antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Another area of research is its potential use as an antimicrobial agent. Studies have shown that this compound has antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

1-benzyl-3-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N8S/c28-19(20-14-15-8-2-1-3-9-15)25-24-16-21-17(26-10-4-5-11-26)23-18(22-16)27-12-6-7-13-27/h1-3,8-9H,4-7,10-14H2,(H2,20,25,28)(H,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPYGRQCMMEMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NNC(=S)NCC3=CC=CC=C3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)hydrazinecarbothioamide

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